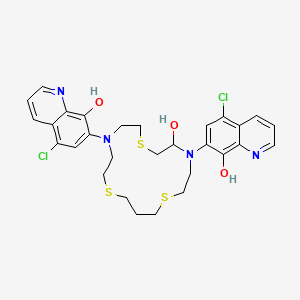

7,7'-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol)

Beschreibung

The compound "7,7'-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol)" is a macrocyclic ligand featuring a 16-membered heterocyclic core (1,7,13-trithia-4,10-diazacyclohexadecane) substituted with two 5-chloroquinolin-8-ol moieties and a hydroxyl group. While direct crystallographic or spectral data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds IIi and IIj in ) highlight the significance of macrocyclic frameworks in bioinorganic and medicinal chemistry .

Eigenschaften

CAS-Nummer |

343372-32-7 |

|---|---|

Molekularformel |

C29H32Cl2N4O3S3 |

Molekulargewicht |

651.7 g/mol |

IUPAC-Name |

4,10-bis(5-chloro-8-hydroxyquinolin-7-yl)-1,7,13-trithia-4,10-diazacyclohexadecan-5-ol |

InChI |

InChI=1S/C29H32Cl2N4O3S3/c30-21-16-23(28(37)26-19(21)4-1-6-32-26)34-8-13-39-11-3-12-40-15-10-35(25(36)18-41-14-9-34)24-17-22(31)20-5-2-7-33-27(20)29(24)38/h1-2,4-7,16-17,25,36-38H,3,8-15,18H2 |

InChI-Schlüssel |

GSLDSCKRJXWRLB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSCCN(CCSCC(N(CCSC1)C2=CC(=C3C=CC=NC3=C2O)Cl)O)C4=CC(=C5C=CC=NC5=C4O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) typically involves multiple steps, starting with the preparation of the quinoline derivatives. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize efficiency and scalability. These methods may involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale production while maintaining the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the quinoline rings, altering their electronic properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chloro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and potential therapeutic applications.

Medicine: Its potential medicinal properties are being explored for developing new drugs, particularly in the field of antimicrobial and anticancer research.

Wirkmechanismus

The mechanism of action of 7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting cellular processes, while the trithia-diazacyclohexadecane moiety can chelate metal ions, affecting enzymatic activities and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of sulfur- and nitrogen-containing macrocycles. Key structural and functional analogs include:

Table 1: Structural Comparison with Analogous Compounds

Key Differences:

Macrocyclic vs. Tetracyclic Framework : The 16-membered macrocycle in the target compound allows for larger metal ion coordination compared to the rigid tetracyclic systems of IIi and IIj, which may limit their flexibility and binding selectivity .

Substituent Effects: The 5-chloroquinolin-8-ol groups enhance π-π stacking and metal-binding capacity, whereas the methoxy/hydroxy phenyl groups in IIi/IIj prioritize hydrogen bonding and solubility.

Heteroatom Arrangement: The trithia-diaza core provides multiple soft (S) and borderline (N) donor sites, favoring transition-metal binding, while IIi/IIj’s dithia-aza cores are better suited for smaller ions like Cu²⁺ or Zn²⁺.

Research Findings and Methodological Insights

While direct studies on the target compound are lacking, insights can be extrapolated:

- Structural Analysis : Programs like SHELXL () are critical for refining complex macrocycles, particularly for resolving sulfur and nitrogen positional disorders common in such systems .

- Spectral Trends: Analogous compounds (IIi/IIj) rely on NMR and IR to confirm substituent identity and hydrogen-bonding networks . The target compound’s hydroxyl and chloroquinoline groups would exhibit distinct O–H and C–Cl stretching vibrations.

- Biological Relevance: Quinoline derivatives are known for antimalarial and anticancer activity, suggesting the target compound’s 5-chloro groups may enhance bioactivity compared to IIi/IIj’s phenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.